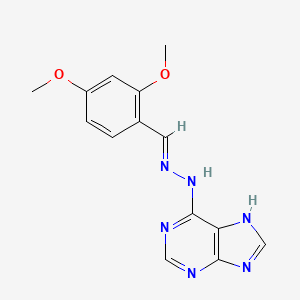

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine

Description

(E)-6-(2-(2,4-Dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic purine derivative characterized by a hydrazinyl group conjugated to a 2,4-dimethoxybenzylidene moiety at the 6-position of the purine scaffold. Purine derivatives are of significant interest due to their diverse biological activities, including antiviral, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-21-10-4-3-9(11(5-10)22-2)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8H,1-2H3,(H2,15,16,17,18,20)/b19-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNNJNQAYSIWSF-KPSZGOFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 2,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Key Reaction Steps (Based on Related Compounds)

-

Hydrazone Formation :

A hydrazine derivative reacts with an aldehyde in solvents like 1,4-dioxane or acetonitrile at room temperature for 3–10 hours. This step forms the hydrazone group critical for biological activity . -

Purine Substitution :

6-Chloropurine derivatives undergo nucleophilic substitution with hydrazine derivatives. For example, 6-chloro-9H-purine reacts with hydrazine derivatives in DMF at 60°C to yield substituted purines . -

Functional Group Protection :

Acetylation of hydroxyl groups using acetic anhydride and triethylamine in acetonitrile is common. For instance, tetrahydrofuran-3,4-diol derivatives are acetylated to protect hydroxyl groups during subsequent reactions .

Hydrazone Formation

The reaction between hydrazine and aldehyde involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the hydrazone. This step is critical for stabilizing the hydrazone moiety, which often influences biological activity .

Purine Substitution

The C6 position of purine derivatives is more reactive due to electron-withdrawing effects of the adjacent heteroatoms. Substitution occurs via nucleophilic aromatic substitution, where hydrazine derivatives replace chlorine atoms .

3.1. Spectral Analysis

-

NMR :

-

HRMS : Confirm molecular weight and purity (e.g., m/z calcd for C₁₉H₁₆N₆O₂ [M + H]⁺: 363.1119; found: 363.1119) .

Structural Similarities and Trends

-

Substituent Effects :

-

Biological Activity :

While not explicitly tested for the target compound, related derivatives (e.g., 6-(dimethylamino)-2-(trifluoromethyl)purines) show antiviral activity, suggesting that substituent patterns (e.g., benzylidenehydrazine) may modulate bioactivity .

Challenges and Considerations

-

Regioselectivity : Purine substitution at the C6 position requires careful control of reaction conditions (e.g., solvent, temperature) .

-

Hydrazone Stability : The E-configuration is typically favored for stability, but rigorous purification (e.g., column chromatography) is needed to isolate pure compounds .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Several studies have indicated that derivatives of purines exhibit cytotoxic effects against various cancer cell lines. For instance, research on N-(9H-purin-6-yl) benzamide derivatives showed significant activity against cancer cells with IC50 values ranging from 3 to 39 µM .

- The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for cancer therapy.

-

Antimicrobial Properties :

- The compound has been explored for its antimicrobial activity against various pathogens. Its structural characteristics suggest potential interactions with microbial enzymes or receptors, which could inhibit growth.

-

Anti-inflammatory Effects :

- Due to its ability to modulate biochemical pathways, (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine may also exhibit anti-inflammatory properties, making it relevant for treating inflammatory diseases.

Biological Research

- Biochemical Probes :

- The compound serves as a probe in biological research to study enzyme activities and cellular processes due to its capacity to interact with biomolecules.

- It can help elucidate mechanisms underlying various diseases by providing insights into target interactions.

Materials Science

- Development of New Materials :

- The unique electronic properties associated with purine derivatives allow for their application in developing materials with specific electronic or optical characteristics. This could lead to innovations in organic electronics or photonic devices.

Case Studies

- Cytotoxicity Evaluation :

- Antimicrobial Testing :

Mechanism of Action

The mechanism of action of (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Hydrazinylpurine Derivatives

- (E)-2-Chloro-6-(2-(3-fluorophenyl)hydrazinyl)-9H-purine (9a) : Synthesized via irradiation cycles (70°C, 60% yield) . The chloro and fluorophenyl substituents differ from the dimethoxybenzylidene group in the target compound, likely reducing electron-donating capacity and altering steric interactions.

- This compound serves as an intermediate for further functionalization .

(b) Piperazinyl and Aryl-Substituted Purines

- 6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (29) : Features dual chlorophenyl groups and a piperazine ring, yielding 78% via general procedure D . The bulky aryl groups may hinder solubility compared to the dimethoxybenzylidene group.

(c) Purines with Aryloxy/Arylalkyl Substituents

- 2,9-Dimethyl-6-[(1-methyl-4-phenyl-1H-imidazol-2-yl)methoxy]-9H-purine : Incorporates an imidazolylmethoxy group (MW 334.38), which may enhance binding to enzymes like tyrosinase or proteases .

Table 1: Key Comparisons of Purine Derivatives

Key Observations:

Piperazinyl and benzodioxolylmethyl groups (e.g., ) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Synthetic Efficiency: Hydrazinylpurines (e.g., ) generally require mild conditions (e.g., ethanol reflux or irradiation) but exhibit variable yields (9–78%), highlighting the need for optimized protocols for the target compound.

Chlorophenyl-substituted purines (e.g., ) are often explored for anticancer activity, while imidazolylmethoxy derivatives (e.g., ) show promise in protease inhibition.

Biological Activity

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound classified as a purine derivative. Its unique structure, characterized by a purine ring system substituted with a hydrazinyl group and a 2,4-dimethoxybenzylidene moiety, suggests potential biological activities that warrant investigation. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine. Its molecular formula is C14H16N6O2, with a molecular weight of approximately 288.32 g/mol. The presence of methoxy groups on the benzylidene moiety enhances its solubility and may influence its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Interaction : The compound has been explored as a biochemical probe for studying enzyme interactions, particularly those involved in cellular processes and signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells .

- Anti-inflammatory Effects : It has been investigated for potential anti-inflammatory activity, possibly through inhibition of cyclooxygenase (COX) enzymes, similar to other hydrazone derivatives .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells were used to assess the cytotoxic effects.

- Results : The compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX inhibition assays:

- COX Inhibition : The compound showed selective inhibition of COX-2 over COX-1, suggesting it may provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .

- Reactive Oxygen Species (ROS) Scavenging : The compound demonstrated significant ROS scavenging activity under oxidative stress conditions, further supporting its role as an antioxidant .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 | 5.0 | |

| MCF-7 | 3.5 | ||

| LoVo | 4.0 | ||

| Anti-inflammatory | COX-1/COX-2 | IC50 < 10 | |

| ROS Scavenging | V79 | 15.0 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes:

- Binding Affinity : The compound exhibited strong binding affinity towards COX-2, with key interactions involving hydrogen bonds and hydrophobic contacts with amino acid residues in the active site .

- Comparative Analysis : When compared to standard inhibitors like meloxicam and piroxicam, this compound showed enhanced selectivity for COX-2, which is crucial for developing safer anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine, and how can regioselectivity be ensured during hydrazine coupling?

- Methodology : The compound is synthesized via nucleophilic substitution at the C6 position of purine. A general procedure involves reacting 6-chloro-9H-purine with hydrazine hydrate to form 6-hydrazinyl-9H-purine, followed by condensation with 2,4-dimethoxybenzaldehyde under acidic or reflux conditions (e.g., n-BuOH/DIPEA). Regioselectivity is ensured by controlling reaction temperature and stoichiometry, as excess hydrazine minimizes side reactions at other purine positions .

- Key Tools : TLC for reaction monitoring, NMR for intermediate verification (e.g., hydrazide formation at ~δ 8-9 ppm for NH protons) .

Q. Which spectroscopic techniques are critical for characterizing the hydrazinyl-benzylidene moiety, and what spectral signatures should researchers prioritize?

- Methodology :

- 1H/13C NMR : The hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Aromatic protons from the 2,4-dimethoxybenzylidene group show distinct splitting patterns (e.g., doublets for H3 and H5 at δ 6.4–7.2 ppm). Methoxy groups resonate at δ 3.8–3.9 ppm .

- IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) confirm hydrazone formation .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks with accurate mass matching the molecular formula (C₁₄H₁₄N₆O₂).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should solubility challenges be addressed?

- Methodology : Anticancer activity is assessed via MTT assays using cell lines (e.g., HeLa, MCF-7). Solubility in DMSO (≤0.1% v/v) is optimized using co-solvents (e.g., PEG-400) or β-cyclodextrin encapsulation. Positive controls (e.g., 6-mercaptopurine) validate assay reliability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of the 2,4-dimethoxybenzylidene group on bioactivity?

- Methodology : DFT calculations (B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gap, dipole moment, and charge distribution. The electron-donating methoxy groups enhance π-π stacking with DNA/RNA bases, which correlates with observed anticancer activity. Mulliken population analysis identifies nucleophilic sites (e.g., N7, N9 of purine) for covalent interactions .

Q. What crystallographic strategies resolve structural ambiguities in hydrazone-containing purines, particularly regarding E/Z isomerism?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) confirms the E-configuration via dihedral angles between the purine and benzylidene planes. Twinning or disorder is mitigated using high-resolution data (≤1.0 Å) and iterative refinement. Crystallization solvents (e.g., EtOAc/hexane) are selected to favor thermodynamically stable isomers .

Q. How do structural modifications at the purine N9 position impact pharmacokinetic properties, and what in silico models predict blood-brain barrier penetration?

- Methodology : N9 alkylation (e.g., with tetrahydropyranyl groups) increases lipophilicity (logP >2.5), enhancing membrane permeability. SwissADME or ADMETLab 2.0 predicts BBB penetration using topological polar surface area (TPSA <90 Ų) and P-glycoprotein substrate likelihood. Experimental validation uses parallel artificial membrane permeability assays (PAMPA) .

Q. What mechanistic insights explain contradictory IC₅₀ values across viral serotypes for purine-based antivirals, and how can QSAR models refine target specificity?

- Methodology : Contradictions arise from serotype-specific binding pocket conformations (e.g., rhinovirus VP1 capsid variability). QSAR models (CoMFA/CoMSIA) correlate 2-substituent electronegativity (e.g., CF₃) with antiviral potency. Molecular dynamics simulations (AMBER) reveal steric clashes in less active serotypes .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in synthetic yields reported for analogous hydrazinyl-purine derivatives?

- Analysis : Yields vary due to competing side reactions (e.g., hydrolysis of chloro-purine intermediates). Optimize by:

- Temperature Control : Lower temperatures (0–25°C) suppress hydrolysis during hydrazine coupling .

- Catalyst Screening : Palladium catalysts (e.g., Pd(Ph₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura reactions for benzylidene derivatives .

Q. Why do some purine derivatives show broad-spectrum antimicrobial activity while others are serotype-specific?

- Analysis : Broad activity correlates with non-specific intercalation (e.g., planar benzylidene moieties binding DNA). Serotype specificity arises from targeted enzyme inhibition (e.g., mycobacterial purine phosphoribosyltransferases), requiring precise steric and electronic complementarity .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis for faster hydrazone condensation (reduces reaction time from 12 h to 30 min) .

- Characterization : Use HR-MS coupled with ion mobility spectrometry to distinguish isomers .

- Biological Testing : Employ 3D tumor spheroid models for improved predictive accuracy over monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.